molecular formula C9H10BrN3O4 B13041378 Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester

Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester

Cat. No.: B13041378
M. Wt: 304.10 g/mol
InChI Key: KTZNNEJSJHXZRI-UHFFFAOYSA-N
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Description

Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester is a complex organic compound with a unique structure that includes bromine, amino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This is followed by bromination to add the bromine atom. The amino groups are then introduced through a reduction process. Finally, esterification is carried out to form the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. These methods often utilize catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amino-substituted benzoic acid esters .

Scientific Research Applications

Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester involves its interaction with specific molecular targets. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoicacid,5-bromo-2,3-diamino-4-nitro-,ethylester is unique due to the presence of all three functional groups (bromine, amino, and nitro) in its structure. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H10BrN3O4

Molecular Weight

304.10 g/mol

IUPAC Name

ethyl 2,3-diamino-5-bromo-4-nitrobenzoate

InChI

InChI=1S/C9H10BrN3O4/c1-2-17-9(14)4-3-5(10)8(13(15)16)7(12)6(4)11/h3H,2,11-12H2,1H3

InChI Key

KTZNNEJSJHXZRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br

Origin of Product

United States

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